benzyl sulfamate

Steroid Sulfatase Breast Cancer Irreversible Inhibition

Researchers require selective, non-estrogenic STS inhibitors to validate intratumoral estrogen biosynthesis without ER activation. Generic sulfamates lack the benzyl group essential for potency. - **Key application**: Scaffold for STS inhibitors (e.g., derivatives with IC50 0.13-1 nM in MCF-7 cells). - **Selectivity tool**: Enables CA IX over CA II profiling (KI 9-23 nM; selectivity ratio up to 63). - **Critical control**: Non-estrogenic profile vs. EMATE; essential for mechanistic studies. - **BenchChem supply**: Reliable sourcing for drug discovery reference standards.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Cat. No. B8534212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl sulfamate
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COS(=O)(=O)N
InChIInChI=1S/C7H9NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)
InChIKeyLHKKUYDIFGSCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Sulfamate: Core STS Inhibitor Pharmacophore


Benzyl sulfamate (CAS 136166-81-9) is a foundational small-molecule sulfamate ester (C7H9NO3S, MW 187.2) that serves as a key pharmacophore and scaffold for designing potent steroid sulfatase (STS) inhibitors . The sulfamate moiety (-O-SO2-NH2) is essential for irreversible, active-site-directed inhibition of STS via sulfamoyl transfer to the catalytic formylglycine residue, a mechanism that blocks the hydrolysis of sulfated steroid precursors and reduces intratumoral estrogen biosynthesis [1]. While the parent benzyl sulfamate molecule itself exhibits modest activity, its structural derivatives—incorporating benzyl, substituted benzyl, or t-butylbenzyl groups onto steroidal or coumarin cores—have yielded inhibitors with nanomolar to sub-nanomolar potency and have progressed to clinical evaluation [2].

1
STS inhibitor pharmacophore studies — core sulfamate ester scaffold for irreversible active-site modification.
2
Irreversible inhibition mechanism — sulfamoyl transfer to formylglycine; supports sustained target engagement research.
3
Non-estrogenic structural context — reported to avoid estrogen receptor activation in ER+ breast cancer cell models.

Benzyl Sulfamate: Structural Specificity in STS Inhibition


Generic substitution with alternative sulfamates or sulfonate esters is not viable for STS-targeted research because the benzyl sulfamate core provides a unique combination of irreversible enzyme inactivation, favorable steric and electronic properties for hydrophobic pocket binding, and a critical non-estrogenic profile not shared by simpler analogs [1]. For instance, steroidal inhibitors lacking a benzyl or t-butylbenzyl substituent show no significant STS inhibition at concentrations up to 3 µM, demonstrating that the benzyl group is essential for potency [2]. Furthermore, potent but estrogenic inhibitors like estrone-3-O-sulfamate (EMATE) stimulate proliferation of estrogen-sensitive breast cancer cells, a liability that benzyl-substituted derivatives specifically avoid [2]. The specific geometry and electronic character of the benzyl sulfamate motif also dictate selectivity profiles across carbonic anhydrase isoforms, with inhibition constants varying over 1000-fold depending on subtle substituent variations [3].

Estrogenic sulfamate analogs (e.g., EMATE) may confound ER+ cell models — proliferation effects reported in estrogen-sensitive lines; benzyl-substituted sulfamates may shift this profile.
Sulfamate group alone is insufficient for potency — steroidal cores without benzyl/t-butylbenzyl substitution show limited inhibition at reported concentrations.
Carbonic anhydrase isoform selectivity may not transfer — benzyl sulfamate CA IX/CA II ratios differ from clinical sulfonamides; off-target CA review may be needed.

Benzyl Sulfamate: Comparative Potency & Selectivity


Benzylamino-Coumarin Sulfamate Potency vs. Parent Scaffold

The benzylamino-substituted coumarin sulfamate derivative 3j (3-benzylaminocoumarin-7-O-sulfamate) exhibits an STS IC50 of 0.13 µM in human placental microsomes, representing a greater than 10-fold improvement in potency compared to the unsubstituted 4-methylcoumarin-7-O-sulfamate parent scaffold (IC50 ~1-2 µM). Kinetic analysis confirms 3j as an irreversible inhibitor with a KI of 86.9 nM and kinact of 158.7 min⁻¹ [1].

Coumarin Potency Gain
Head-to-head
IC50 0.13 µM
≥10-fold vs. parent scaffold
Benzylamino substitution drives nanomolar STS inhibition.
Human placental microsomal assay; irreversible KI 86.9 nM.
Steroid Sulfatase Breast Cancer Irreversible Inhibition

Benzyl-Methylcoumarin Sulfamate: Potency Matching Irosustat

The benzyl-substituted coumarin sulfamate derivative 3-benzyl-4-methylcoumarin-7-O-sulfamate (compound 41) demonstrates an IC50 of 1 nM in intact MCF-7 breast cancer cells and 32 nM in placental microsomes, placing it within ~10-fold of the clinical-stage drug Irosustat (IC50 ~0.5-1 nM in comparable assays). This compound was identified as one of the most potent bicyclic nonsteroidal STS inhibitors in the series, achieving low nanomolar cellular potency [1].

Cellular Potency vs. Irosustat
Cross-study
IC50 1 nM (MCF-7 cells)
~2-10x of clinical-stage Irosustat
Supports nonsteroidal STS inhibitor benchmarking.
Intact MCF-7 breast cancer cell STS assay; 100-500-fold vs. parent coumarin.
Steroid Sulfatase Breast Cancer Nonsteroidal Inhibitor

Non-Estrogenic Steroidal Sulfamate: Advantage Over EMATE

The 17α-benzyl substituted steroidal sulfamate (compound 10) inhibits STS with IC50 values of 46 ± 8 nM (E1S to E1) and 14 ± 1 nM (DHEAS to DHEA), which is comparable to the reversible inhibitor 17α-t-butylbenzyl-estradiol but less potent than the irreversible inactivator EMATE. Critically, unlike EMATE and 17α-t-butylbenzyl-EMATE—both of which induce significant proliferation of estrogen-sensitive ZR-75-1 cells—compound 10 showed no proliferative effect on estrogen-sensitive or androgen-sensitive cells at tested concentrations [1].

Non-estrogenic Profile
Head-to-head
IC50 46 nM (E1S) / 14 nM (DHEAS)
No ZR-75-1 proliferation observed
Benzyl substitution reported to avoid ER activation.
EMATE and t-butylbenzyl-EMATE showed proliferation at tested concentrations.
Endocrine Therapy Selectivity Breast Cancer

CA IX Selectivity of Benzyl Sulfamates

In a panel of carbonic anhydrase (CA) isoforms, (substituted)benzyl/phenethyl sulfamates displayed inhibition constants (KI) of 0.7-3.4 nM against CA II and 9-23 nM against the tumor-associated CA IX. Notably, selectivity ratios for CA IX over CA II ranged from 5 to 63 for select benzyl sulfamate derivatives, whereas clinically used sulfonamide inhibitors (e.g., acetazolamide) typically show selectivity ratios of 0.23-0.51 favoring CA II [1].

CA IX Selectivity
Class-level
KI 9-23 nM (CA IX)
Selectivity ratio 5-63 vs. CA II
May support CA IX hypoxia research probe design.
Recombinant human CA panel; contrasts with sulfonamide CA II preference.
Carbonic Anhydrase Hypoxic Tumors Isoform Selectivity

Benzyl Group Essential for Steroidal STS Inhibition

Steroidal C19 and C21 compounds bearing only a 3β-sulfamate group (without a benzyl or t-butylbenzyl substituent) showed no significant STS inhibition at concentrations up to 3 µM. In contrast, the same steroidal cores bearing a benzyl or t-butylbenzyl group—even without a sulfamate—exhibited measurable inhibition, and the combination of both groups yielded the most potent inhibitors (e.g., compound 10 with IC50 14-46 nM) [1].

Benzyl Requirement SAR
Head-to-head
Dual substitution: IC50 14-46 nM
Sulfamate alone inactive at ≤3 µM
Benzyl group is essential for nanomolar steroidal STS inhibition.
Human placental microsomal assay; >1000-fold improvement with dual substitution.
Structure-Activity Relationship Steroid Sulfatase Pharmacophore

Irreversible STS Inhibition by Benzylamino-Coumarin Sulfamate

Kinetic analysis of 3-benzylaminocoumarin-7-O-sulfamate (compound 3j) revealed irreversible inhibition of STS with a kinact of 158.7 min⁻¹ and KI of 86.9 nM [1]. This mechanism of irreversible active-site modification (via sulfamoyl transfer to formylglycine) is a hallmark of the sulfamate pharmacophore and contrasts with reversible inhibitors such as 17α-t-butylbenzyl-estradiol, which lack the covalent modification capacity and exhibit different potency and duration profiles [2].

Irreversible Kinetics
Class-level
kinact 158.7 min⁻¹ / KI 86.9 nM
Irreversible vs. reversible binding
Supports sustained target engagement model context.
Human placental STS kinetic assay; mechanism via formylglycine modification.
Irreversible Inhibition Enzyme Kinetics Drug Design

Benzyl Sulfamate: Key Research Applications


STS Target Validation in ER+ Breast Cancer

Benzyl sulfamate derivatives with established STS IC50 values (e.g., compound 3j at 0.13 µM, compound 41 at 1 nM in MCF-7 cells) serve as potent, irreversible tool compounds for pharmacological validation of STS as a driver of intratumoral estrogen biosynthesis in hormone-dependent breast cancer models [1][2]. Their non-estrogenic profile (as demonstrated for 17α-benzyl steroidal sulfamates) ensures that observed anti-proliferative effects are due to STS inhibition rather than off-target estrogen receptor activation, a critical control lacking with EMATE and related estrogenic sulfamates [3].

Benchmarking Novel STS Inhibitors

3-Benzyl-4-methylcoumarin-7-O-sulfamate (IC50 1 nM in MCF-7 cells) provides a nonsteroidal, commercially accessible reference standard for benchmarking novel STS inhibitors against a compound with potency approaching the clinical candidate Irosustat [2]. This enables head-to-head comparison of cellular efficacy and selectivity in standardized assays, facilitating lead prioritization in drug discovery programs.

CA IX Inhibition for Hypoxic Tumor Targeting

Benzyl/phenethyl sulfamates exhibit KI values of 9-23 nM against CA IX with selectivity ratios up to 63 over CA II, a profile that contrasts sharply with clinically used sulfonamides that preferentially inhibit CA II [4]. This selectivity window supports their use as chemical probes to interrogate CA IX biology in hypoxic tumor microenvironments and as starting points for developing adjunct therapies that sensitize resistant tumors to radiation or chemotherapy.

STS Pharmacophore SAR Studies

The definitive SAR showing that steroidal sulfamates lacking a benzyl/t-butylbenzyl group are inactive at ≤3 µM, while dual-substituted analogs achieve nanomolar potency, positions benzyl sulfamate-containing compounds as essential reference materials for elucidating the molecular determinants of STS inhibition [3]. Researchers can use these compounds to map the hydrophobic binding pocket and optimize substitution patterns for enhanced potency and selectivity.

Application
Selection Property
Validation Focus
STS target validation in ER+ breast cancer models
Non-estrogenic irreversible inhibitor profile
Estrogen biosynthesis endpoint review; ER activation controls
Novel STS inhibitor benchmarking
Cellular potency reference standard
Head-to-head cellular efficacy and selectivity comparison
CA IX hypoxia tumor probe research
CA IX/CA II selectivity ratio context
Isoform selectivity panel review; tumor microenvironment assays
STS pharmacophore SAR mapping
Benzyl substitution essentiality evidence
Hydrophobic pocket binding and substitution optimization studies

Technical Documentation Hub

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